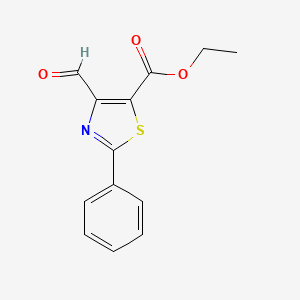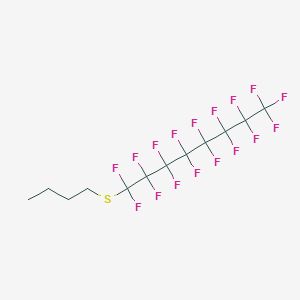![molecular formula C11H16O2 B14380789 2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol CAS No. 88675-72-3](/img/structure/B14380789.png)
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol is an organic compound classified as an alkynyl alcohol. It is a colorless liquid with the molecular formula C10H16O2. This compound is known for its unique structure, which includes both alkyne and alcohol functional groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol can be synthesized through the condensation of acetylene and acetone. This reaction can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
On an industrial scale, this compound is produced as a precursor to terpenes and terpenoids. It serves as an intermediate in the synthesis of compounds like geraniol . The large-scale production involves optimized reaction conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a monoprotected version of acetylene, facilitating arylation and other coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-yn-2-ol: A closely related compound with similar functional groups but a simpler structure.
2-Methyl-3-buten-2-ol: Another related compound with an alkene group instead of an alkyne.
Uniqueness
2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol is unique due to its combination of alkyne and alcohol functional groups, which provides versatility in synthetic applications. Its ability to act as a monoprotected acetylene makes it particularly valuable in organic synthesis .
Propriétés
Numéro CAS |
88675-72-3 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-methyl-5-(2-methylbut-3-yn-2-yloxy)pent-3-yn-2-ol |
InChI |
InChI=1S/C11H16O2/c1-6-11(4,5)13-9-7-8-10(2,3)12/h1,12H,9H2,2-5H3 |
Clé InChI |
SSHBFDGSWYDHBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)OCC#CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


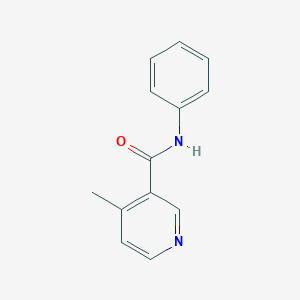
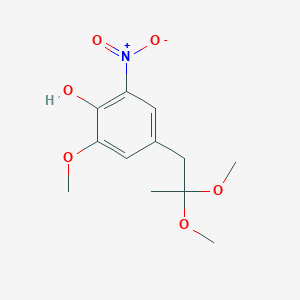
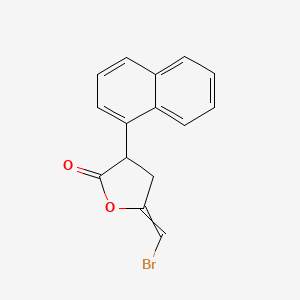
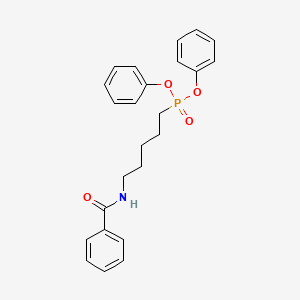
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)
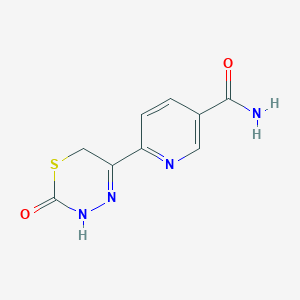

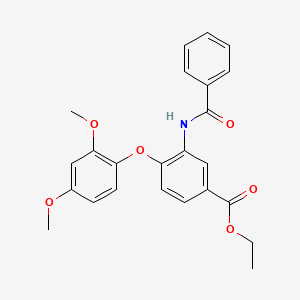
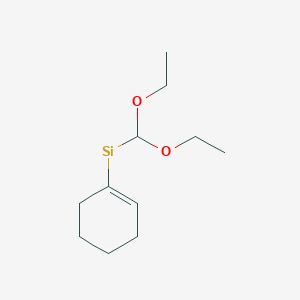
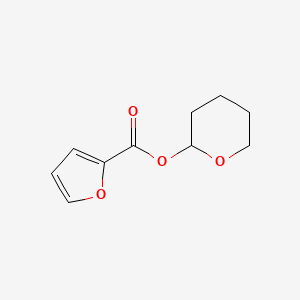
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
